molecular formula C20H26O3 B12314834 17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one

17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one

Cat. No.: B12314834
M. Wt: 314.4 g/mol
InChI Key: ODMZYNAXKLSHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-OxiraneBoldenone(MixtureofDiastereomers): is a synthetic compound that belongs to the class of anabolic-androgenic steroids. It is characterized by the presence of an oxirane ring attached to the boldenone structure. This compound is often used as a reference standard in pharmaceutical testing and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-OxiraneBoldenone(MixtureofDiastereomers) typically involves the epoxidation of boldenone. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring. The process may involve multiple steps, including purification and isolation of the desired diastereomers .

Industrial Production Methods: Industrial production of 6-OxiraneBoldenone(MixtureofDiastereomers) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for the separation of diastereomers .

Chemical Reactions Analysis

Types of Reactions: 6-OxiraneBoldenone(MixtureofDiastereomers) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxirane ring may yield diols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: 6-OxiraneBoldenone(MixtureofDiastereomers) is used as a reference standard in analytical chemistry for the identification and quantification of related compounds .

Biology and Medicine: In biological and medical research, this compound is studied for its anabolic-androgenic properties. It is used in the development of new therapeutic agents and in the study of steroid metabolism .

Industry: In the pharmaceutical industry, 6-OxiraneBoldenone(MixtureofDiastereomers) is used in the quality control of steroid-based drugs. It serves as a reference standard for the detection of impurities and for ensuring the consistency of drug formulations .

Mechanism of Action

The mechanism of action of 6-OxiraneBoldenone(MixtureofDiastereomers) involves its interaction with androgen receptors. The compound binds to these receptors, leading to the activation of specific genes that promote anabolic effects such as muscle growth and increased protein synthesis. The presence of the oxirane ring may influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: 6-OxiraneBoldenone(MixtureofDiastereomers) is unique due to the presence of the oxirane ring, which can influence its chemical reactivity and biological activity. This structural modification may enhance its anabolic effects or alter its metabolic pathways compared to similar compounds .

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one

InChI

InChI=1S/C20H26O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15,17,22H,3-4,6,8,10-11H2,1-2H3

InChI Key

ODMZYNAXKLSHLW-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)CC4(CO4)C5=CC(=O)C=CC35C

Origin of Product

United States

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